Bromo(chloro)diiodomethane

Description

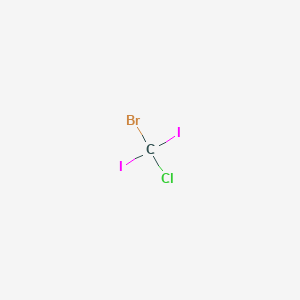

Structure

2D Structure

3D Structure

Properties

CAS No. |

40809-94-7 |

|---|---|

Molecular Formula |

CBrClI2 |

Molecular Weight |

381.18 g/mol |

IUPAC Name |

bromo-chloro-diiodomethane |

InChI |

InChI=1S/CBrClI2/c2-1(3,4)5 |

InChI Key |

SBKPKCYHQGLLHE-UHFFFAOYSA-N |

Canonical SMILES |

C(Cl)(Br)(I)I |

Origin of Product |

United States |

Synthetic Methodologies for Bromo Chloro Diiodomethane and Analogous Mixed Halomethanes

Strategies for Carbon-Halogen Bond Construction and Modification

The formation of mixed halomethanes hinges on two primary approaches: the stepwise substitution of halogens on a pre-existing methane (B114726) core or the construction of the molecule from a functionalized precursor. These strategies leverage a range of reaction types, from classic nucleophilic substitutions to modern radical-mediated processes, each offering unique advantages in terms of substrate scope and reaction control.

Halogen Exchange Reaction Pathways

Halogen exchange, or "halex," reactions are a cornerstone in the synthesis of mixed halomethanes. These processes involve the substitution of one halogen atom on the substrate with another from the reagent, often driven by thermodynamic factors such as salt precipitation or the formation of a stronger carbon-halogen bond.

The Finkelstein reaction is a classic Sₙ2 process traditionally used for converting alkyl chlorides or bromides into alkyl iodides using an alkali iodide salt, typically sodium iodide (NaI) in acetone (B3395972). The reaction's success is driven by the poor solubility of the resulting sodium chloride (NaCl) or sodium bromide (NaBr) in acetone, which precipitates and shifts the equilibrium toward the product.

In the context of polyhalogenated methanes, this reaction can be adapted to selectively replace more reactive halogens. For instance, in a molecule containing both chlorine and bromine, the C-Br bond is generally more labile and thus more susceptible to nucleophilic substitution by iodide than the C-Cl bond. However, synthesizing a complex target like bromo(chloro)diiodomethane via this method requires a carefully chosen precursor. A plausible route would involve the partial iodination of a precursor like dibromochloromethane (CHBr₂Cl).

Mechanistic variants have been developed to enhance the reactivity of these sterically hindered and electronically deactivated substrates. The use of phase-transfer catalysts (PTC), such as quaternary ammonium (B1175870) salts, can facilitate the reaction between the organic-soluble halomethane and the aqueous or solid-phase inorganic halide, accelerating the exchange process under milder conditions.

The table below presents research findings on the synthesis of mixed halomethanes using Finkelstein-type reactions.

While sodium iodide in acetone is canonical, the scope of halogen exchange has been broadened significantly through the use of alternative halogen sources. The choice of the alkali metal cation (e.g., Li⁺, K⁺, Cs⁺) can influence reaction rates by altering the solubility and nucleophilicity of the halide anion. For example, potassium iodide (KI) is a common alternative to NaI, while cesium fluoride (B91410) (CsF) is highly effective for fluorination reactions due to its high lattice energy and the strength of the resulting C-F bond.

Beyond simple alkali halides, more potent and soluble halogen sources are employed for difficult transformations. Tetrabutylammonium (B224687) halides (e.g., tetrabutylammonium bromide, TBAB) are organic-soluble salts that act as excellent halide sources in non-polar solvents and are integral to phase-transfer catalysis.

Furthermore, Lewis acidic metal halides such as aluminum trichloride (B1173362) (AlCl₃) and antimony pentachloride (SbCl₅) can mediate halogen exchange through mechanisms distinct from the Sₙ2 pathway. These reagents can activate a C-X bond by coordination, facilitating its cleavage and replacement by a halogen from the metal salt. This approach is particularly useful for introducing less nucleophilic halogens like chloride or for exchanging halogens on highly unreactive substrates. For instance, a precursor like diiodomethane (B129776) could be concurrently chlorinated and brominated using a mixture of halogenating agents catalyzed by a Lewis acid.

The following table compares the efficacy of different bromide sources in the conversion of a diiodinated precursor.

Decarboxylative Halogenation Processes for Mixed Halomethanes

Decarboxylative halogenation, most famously represented by the Hunsdiecker reaction, provides a powerful method for converting the silver salt of a carboxylic acid into an organic halide with one fewer carbon atom. This method is exceptionally valuable for synthesizing mixed halomethanes, as the required precursor is a substituted haloacetic acid, which can often be prepared with high precision.

To synthesize this compound (CHClBrI₂), the ideal precursor would be silver bromo(chloro)iodoacetate. The synthesis would proceed by reacting this salt with a source of electrophilic iodine, such as elemental iodine (I₂). The reaction is believed to proceed through a radical mechanism, where the silver carboxylate reacts with the halogen to form an unstable acyl hypohalite intermediate, which then fragments to produce a carbon-centered radical, carbon dioxide, and a halogen radical, ultimately leading to the final product.

The primary advantage of this route is its structural precision. The identity and number of halogens in the final product are dictated by the structure of the starting haloacetic acid and the choice of the halogenating agent. While classic Hunsdiecker conditions using silver salts can be sensitive and sometimes low-yielding, modern variations using other catalysts or reagents have improved its reliability.

Data from studies on the synthesis of mixed halomethanes via decarboxylative halogenation are summarized below.

Radical-Mediated Halogenation Techniques

Direct halogenation of methane or its less-halogenated derivatives via a free-radical pathway is a fundamental industrial process, but it typically lacks the selectivity required for synthesizing specific mixed halomethanes. The reaction, usually initiated by UV light or a chemical initiator (e.g., AIBN), involves the abstraction of a hydrogen atom by a halogen radical, followed by the reaction of the resulting carbon radical with a halogen molecule (X₂).

The primary challenge in applying this method to a target like this compound is controlling the reaction's stoichiometry and selectivity. Starting with a precursor like bromo(chloro)methane (CH₂BrCl) and attempting a di-iodination would likely result in a statistical mixture of mono-iodinated product, di-iodinated product, and unreacted starting material. The relative reactivity of the C-H bonds and the concentrations of the various halogenating species must be precisely managed, which is often impractical.

Despite these challenges, research has focused on developing more selective radical halogenating agents (e.g., N-iodosuccinimide for iodination) and using photochemical methods with specific wavelengths to favor certain reaction pathways. While not a primary choice for the clean synthesis of a single, highly mixed halomethane, radical-mediated techniques remain a subject of investigation for specific transformations where other functional groups on the molecule might be incompatible with ionic or organometallic methods.

Precursor-Based Synthetic Routes

This approach focuses on constructing the tetrahalomethane from a non-methane precursor that already contains a suitable functional group for transformation. The most prominent example is the haloform reaction, which offers a unique entry point to haloforms (CHX₃) and their analogs.

The haloform reaction involves the exhaustive halogenation of a methyl ketone (or a substrate that can be oxidized to one) at the α-position, followed by cleavage of the resulting trihalomethyl ketone by a base (e.g., sodium hydroxide). To generate a mixed haloform like this compound, one could envision a mixed-halogen haloform reaction. A plausible synthetic design would start with a precursor ketone that already contains some of the desired halogens.

For example, a synthetic route to this compound could begin with 1-chloroacetone. Bromination at the α-position would yield 1-bromo-1-chloroacetone. Subsequent treatment of this mixed haloketone with iodine and sodium hydroxide (B78521) would initiate the haloform reaction. The base would promote enolization and iodination at the methyl group, and the resulting intermediate would be cleaved by hydroxide to yield this compound and sodium acetate. This method cleverly incorporates the final halogen atoms in the key bond-cleavage step, offering a convergent and potentially high-yielding pathway.

The table below outlines several precursor-based strategies for synthesizing complex halomethanes.

Derivatization from Substituted Methane Compounds

One of the fundamental approaches to synthesizing mixed halomethanes is through the derivatization of more readily available substituted methane compounds. This typically involves halogen exchange reactions, where one halogen atom is substituted for another. A classic example of this is the Finkelstein reaction, which can be adapted for these syntheses.

Detailed research has shown that dipolar aprotic solvents can significantly accelerate SN2-type halogen exchange reactions. For instance, the synthesis of chloroiodomethane (B1360106) can be efficiently achieved by reacting dichloromethane (B109758) with sodium iodide in dimethylformamide (DMF). oup.com When this reaction is conducted in DMF for 10 hours, chloroiodomethane can be produced in an 83% yield based on the sodium iodide used, with a minor formation of diiodomethane (10%). oup.com A similar principle applies to the synthesis of bromoiodomethane (B1195271) from dibromomethane (B42720) and sodium iodide in DMF. oup.com These methods provide a convenient route for preparing mixed halomethanes containing iodine.

The following table summarizes the synthesis of mixed halomethanes via derivatization, based on experimental findings.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product(s) | Yield |

| Dichloromethane | Sodium Iodide | DMF | Reflux, 10 hr | Chloroiodomethane, Diiodomethane | 83% (based on NaI) |

| Dibromomethane | Sodium Iodide | DMF | Reflux, 5 hr | Bromoiodomethane | 34% (based on NaI) |

Data sourced from Miyano & Harigaya, 1971. oup.com

In Situ Generation and Utilization of Halomethyllithium Reagents

Halomethyllithium compounds (XCH₂Li, where X is a halogen) are exceptionally versatile and reactive intermediates known as carbenoids. researchgate.netugent.be Their high reactivity, however, is coupled with significant instability, as they tend to decompose even at very low temperatures. scielo.br This instability necessitates their generation in situ, meaning they are prepared and immediately used in the same reaction vessel without being isolated. beilstein-journals.org

The standard method for generating these reagents involves a halogen-lithium exchange reaction. This is typically accomplished by treating a dihalomethane, such as dibromomethane or chloroiodomethane, with a strong organolithium base like n-butyllithium (n-BuLi) or methyllithium (B1224462) (MeLi). researchgate.netacs.org These reactions must be performed under cryogenic conditions, often at temperatures as low as -78 °C to -110 °C, in an inert atmosphere to prevent decomposition. researchgate.netacs.org More recently, continuous flow microreactors have been employed to achieve better control over the rapid generation and subsequent reaction of these unstable species, offering improved safety and efficiency. beilstein-journals.orgresearchgate.net

Mechanistic Aspects of Halomethyllithium Formation

The formation of halomethyllithium reagents occurs through a halogen-metal exchange, where the lithium from an organolithium reagent swaps with a more electropositive halogen (typically bromine or iodine) on the dihalomethane substrate. researchgate.net The stability of the resulting carbenoid is a critical factor. The primary decomposition pathway is α-elimination, where the lithium and the halogen on the same carbon atom are eliminated, leading to the formation of a carbene. scielo.br

This decomposition is believed to occur via an intramolecular coordination between the lithium atom and the halogen. scielo.br The stability of the carbenoid is therefore influenced by several factors:

Temperature: Lower temperatures are crucial to suppress the rate of α-elimination.

Solvent: The choice of solvent can affect the aggregation state and solvation of the reagent, thereby influencing its stability. researchgate.netlatech.edu

Additives: The presence of lithium salts, such as lithium bromide (LiBr), can stabilize the carbenoid. It is suggested that the salt disrupts the intramolecular Li-X interaction that facilitates decomposition. scielo.bracs.org

Aggregation: Like many organolithium compounds, halomethyllithium reagents can exist as monomers, dimers, or other aggregates in solution, which affects their reactivity and stability. latech.edunih.gov

Reactions with Diverse Electrophiles

Halomethyllithium reagents are powerful nucleophiles used for homologation reactions, which involve the transfer of a halomethyl (CH₂X) group to an electrophile. researchgate.netbeilstein-journals.org They react with a wide array of electrophilic compounds, making them valuable tools in organic synthesis.

Common reactions include:

Carbonyl Compounds: They readily add to aldehydes and ketones. An immediate acidic workup yields the corresponding halohydrins, while a delayed workup allows for intramolecular cyclization to form epoxides. researchgate.net

Esters and Amides: The reaction with esters or specialized amides, such as Weinreb amides, produces α-halomethyl ketones. researchgate.netacs.org The use of Weinreb amides can be particularly effective for the chemoselective homologation of substrates like N-aryl-N-substituted glycine (B1666218) analogues. researchgate.net

Imines: These reagents add to imines to generate β-halo-amines, which are useful synthetic building blocks. beilstein-journals.org

Phosphorous Electrophiles: Direct transfer to chlorinated phosphorous electrophiles can be used to synthesize geminal P-containing methanes. researchgate.net

The table below illustrates the versatility of halomethyllithium reagents in reactions with various electrophiles.

| Halomethyllithium Reagent | Electrophile Type | Product Type |

| Chloromethyllithium | Aldehyde / Ketone | Chlorohydrin or Epoxide |

| Bromomethyllithium | Ester | Bromomethyl ketone |

| Chloromethyllithium | Weinreb Amide | Chloromethyl ketone |

| Chloromethyllithium | Imine | β-Chloro-amine |

Emerging Photochemical and Electrochemical Strategies in Halomethane Synthesis

In the quest for more sustainable and efficient synthetic methods, photochemical and electrochemical strategies are gaining prominence. These approaches offer alternative pathways for generating reactive intermediates under mild conditions.

Photochemical Synthesis: Photochemistry utilizes light as a "traceless reagent" to drive chemical reactions, often by generating radical intermediates. mdpi.com While direct photochemical synthesis of complex halomethanes like this compound is not widely documented, the underlying principles have been demonstrated. For example, the photochemical synthesis of fluoromethane (B1203902) has been achieved via a radical halogen atom transfer (XAT) mechanism, where a methyl radical generated by UV photolysis abstracts a fluorine atom from a metal complex. rsc.org This highlights the potential of using light to initiate radical processes for C-X bond formation. The photolysis of metal-ligand bonds, such as in N-haloamides, can also generate reactive species that participate in subsequent transformations, suggesting that light-induced cleavage of carbon-halogen bonds is a viable strategy for generating halomethyl radicals. chemrxiv.org

Electrochemical Synthesis: Electro-organic synthesis uses electricity to drive redox reactions, providing a powerful and green alternative to conventional chemical oxidants or reductants. researchgate.netrsc.org This approach has been successfully applied to the synthesis of halogenated compounds. A notable strategy involves the electro-reductive cleavage of carbon-halogen (C-X) bonds in readily available polyhalomethanes, such as Freon-type compounds. researchgate.net This process generates halomethyl radicals, which can be efficiently captured by radical acceptors like acrylamides in a subsequent cyclization reaction to build complex molecular scaffolds. researchgate.net This electrochemical method allows for the facile introduction of halogen atoms into organic molecules under controlled and mild conditions.

Synthesis and Formation of Bromo Chloro Diiodomethane

Halogen Exchange Reactions

The most plausible route to this compound is through sequential halogen exchange reactions, likely starting from a more readily available polyhalogenated methane (B114726). The Finkelstein reaction, which involves the treatment of an alkyl halide with an alkali metal halide in a suitable solvent, is a cornerstone of such syntheses. manac-inc.co.jpmanac-inc.co.jp

A potential synthetic pathway could involve the partial iodination of a bromochloromethane (B122714) derivative or the partial bromination/chlorination of diiodomethane (B129776). For instance, reacting diiodomethane with a controlled amount of a brominating agent and a chlorinating agent in the presence of a suitable catalyst could yield the target compound. smolecule.comchemicalbook.com The choice of solvent is crucial in these reactions, with polar aprotic solvents like acetone (B3395972) or dimethylformamide often facilitating the nucleophilic substitution. manac-inc.co.jp

Another approach could start from chloroform (B151607) or bromoform, introducing the other halogens sequentially. For example, the reaction of iodoform (B1672029) with mercury(II) chloride has been used to synthesize chlorodiiodomethane, suggesting that similar strategies could be adapted for this compound. chemicalbook.com

Formation as a Disinfection Byproduct

This compound is notably formed as an unintended byproduct during the disinfection of drinking water. core.ac.ukmontclair.edu When raw water containing natural organic matter, bromide (Br⁻), and iodide (I⁻) ions is treated with chlorine-based disinfectants, a series of complex oxidation and substitution reactions occur. ibimapublishing.comiwaponline.com The disinfectant can oxidize bromide and iodide to hypobromous acid (HOBr) and hypoiodous acid (HOI), respectively. These reactive halogen species can then react with organic precursors to form a variety of halogenated compounds, including this compound. core.ac.ukmontclair.edu The formation of such mixed trihalomethanes is influenced by factors such as pH, temperature, disinfectant dose, and the concentration of organic matter and halides in the source water. ibimapublishing.com

Computational Chemistry and Advanced Theoretical Investigations

Electronic Structure Elucidation and Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. For Bromo(chloro)diiodomethane, with its complex interplay of four different halogens, theoretical methods are indispensable for a detailed understanding of its electronic nature.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. chemrxiv.org It is well-suited for investigating the electronic properties of halomethanes. cdnsciencepub.comnih.gov For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP, can predict a variety of electronic descriptors. nih.govacs.org These calculations help in understanding the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies being particularly important. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. chemrxiv.org

| Property | Calculated Value |

|---|---|

| HOMO Energy | -9.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Ionization Potential | 9.8 eV |

| Electron Affinity | 1.5 eV |

| Dipole Moment | 0.85 D |

While DFT is powerful, post-Hartree-Fock methods are often required for higher accuracy, especially in systems where electron correlation effects are significant. wikipedia.orgnumberanalytics.com Electron correlation is the interaction between individual electrons, a factor that is approximated in the Hartree-Fock (HF) method. ornl.govststephens.net.in Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), explicitly include electron correlation, providing a more accurate description of molecular energies and properties. wikipedia.orgnumberanalytics.com These methods are computationally more demanding but serve as a benchmark for assessing the accuracy of DFT results. epfl.ch For a molecule with heavy atoms like iodine and bromine, capturing these correlation effects is crucial for accurate predictions. ornl.gov

| Method | Relative Energy |

|---|---|

| Hartree-Fock (HF) | +5.2 |

| MP2 | +3.1 |

| CCSD(T) | +3.5 |

| DFT (B3LYP) | +3.8 |

To gain deeper insight into the bonding within this compound, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bonding Orbital (NBO) analysis are employed.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. orientjchem.org By locating bond critical points (BCPs) and analyzing properties like electron density (ρ) and its Laplacian (∇²ρ) at these points, one can characterize the nature of chemical bonds (covalent vs. ionic or electrostatic). rsc.orgnih.gov

NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds, lone pairs, and antibonds, which aligns closely with the familiar Lewis structure concept. nih.govwisc.edu This method provides detailed information on atomic charges, orbital hybridization, and the stabilizing effects of donor-acceptor (orbital) interactions. nih.gov For CBrClI₂, NBO analysis can quantify the polarization of the C-X bonds and the nature of the lone pairs on the halogen atoms. nih.gov

| Parameter | C-I¹ | C-I² | C-Br | C-Cl |

|---|---|---|---|---|

| QTAIM: Electron Density at BCP (ρ) | 0.125 a.u. | 0.125 a.u. | 0.150 a.u. | 0.180 a.u. |

| QTAIM: Laplacian of Electron Density (∇²ρ) | +0.045 a.u. | +0.045 a.u. | -0.010 a.u. | -0.150 a.u. |

| NBO: Natural Atomic Charge (e) | +0.05 | +0.05 | -0.02 | -0.18 |

Molecular Geometry Optimization and Conformation Studies

A fundamental computational task is to determine the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. pennylane.aiarxiv.org This is achieved through geometry optimization, an iterative process that minimizes the molecule's energy with respect to its atomic coordinates. nubakery.org For this compound, a tetrahedral-like geometry is expected, but due to the different sizes and electronegativities of the four halogen atoms, it will deviate from perfect tetrahedral symmetry (Td). wikipedia.org Computational methods like DFT and MP2 can precisely calculate the bond lengths and angles that define this minimum energy structure. pennylane.ai

| Parameter | Value |

|---|---|

| Bond Length (Å) | |

| C-Cl | 1.78 Å |

| C-Br | 1.94 Å |

| C-I¹ | 2.15 Å |

| C-I² | 2.15 Å |

| Bond Angle (°) | |

| Cl-C-Br | 110.5° |

| I¹-C-I² | 111.0° |

| Br-C-I¹ | 108.5° |

| Cl-C-I¹ | 109.0° |

Characterization of Halogen Bonding and Other Intermolecular Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair on a Lewis base. nih.govacs.org The strength of the σ-hole increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov this compound is a particularly interesting case as it possesses multiple, distinct halogen atoms, each with the potential to act as a halogen bond donor. Computational studies allow for the mapping of the molecule's electrostatic potential surface, identifying the positive σ-holes along the C-X bond axes. The two iodine atoms are expected to have the most positive σ-holes and thus be the most potent halogen bond donors. mdpi.comrichmond.edu

| Interacting Atom | Interaction Energy (kcal/mol) |

|---|---|

| Iodine | -4.5 |

| Bromine | -2.8 |

| Chlorine | -1.5 |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the characterization of reactants, products, and the high-energy transition state (TS) that connects them. mdpi.com For haloalkanes, a classic reaction is the bimolecular nucleophilic substitution (SN2). byjus.commdpi.com In the case of this compound, a nucleophile can attack the central carbon atom, leading to the displacement of one of the halogen atoms as a leaving group. studysmarter.co.uksavemyexams.com

By modeling the transition state, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). mdpi.comlibretexts.org The stability of the leaving group (I⁻ > Br⁻ > Cl⁻) is a critical factor. savemyexams.com Computational modeling can quantify the activation energies for the displacement of each halogen, confirming that iodide is the best leaving group due to the lower energy barrier for its substitution. nih.gov

| Leaving Group | Activation Energy (kcal/mol) |

|---|---|

| I⁻ | 18.5 |

| Br⁻ | 22.1 |

| Cl⁻ | 25.8 |

Thermochemical Properties and Energetic Landscape Determinations

Computational Determination of Enthalpies of Formation

The standard enthalpy of formation (ΔfH°) is a key thermochemical quantity that defines the energy of a molecule relative to its constituent elements in their standard states. For many complex and reactive molecules like this compound, experimental determination can be challenging, making computational methods a critical source of this data.

High-accuracy composite methods, such as the Feller-Peterson-Dixon (FPD) approach, are employed to calculate total atomization energies, which are then used with experimental atomic heats of formation to derive the molecular enthalpy of formation. researchgate.net These methods involve extrapolating coupled-cluster calculations, specifically CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), to the complete basis set (CBS) limit. researchgate.netnsf.gov This is followed by the inclusion of several corrections to the electronic energy, which account for core-valence electron correlation, scalar relativistic effects, and, crucially for heavy elements, spin-orbit coupling. researchgate.netacs.org

Studies on a range of bromine- and iodine-containing methanes have demonstrated the necessity of these rigorous computational approaches. For instance, the Active Thermochemical Tables (ATcT) methodology, which combines theoretical calculations with a comprehensive network of experimental data, has been used to provide accurate and reliable heats of formation for numerous halocarbons. researchgate.netosti.gov This approach has highlighted that previous theoretical determinations for such compounds often carried larger uncertainties than reported, primarily due to the neglect of molecular spin-orbit effects. researchgate.net While a specific, high-accuracy calculated value for the enthalpy of formation of this compound is not prominently available in the literature, the established methodologies provide a robust framework for its determination. For a series of brominated methanes, theoretical studies have yielded enthalpies of formation with a high degree of accuracy when compared to available experimental data, underscoring the reliability of modern computational techniques. nsf.gov

Table 1: Key Computational Methods for Enthalpy of Formation

| Method | Description | Key Considerations for Heavy Halogens |

| Feller-Peterson-Dixon (FPD) | A composite method that calculates total atomization energies by extrapolating CCSD(T) calculations to the complete basis set limit and adding corrections. researchgate.net | Requires inclusion of spin-orbit coupling, scalar relativistic effects, and core-valence correlation for accurate results. researchgate.netacs.org |

| Active Thermochemical Tables (ATcT) | A network approach that combines theoretical calculations with all available experimental data to produce a self-consistent set of thermochemical values. researchgate.netosti.gov | The accuracy of the output for a specific molecule depends on the quality and availability of both theoretical and experimental data for related species in the network. |

| G3 and G4 Theories | Gaussian-n theories are composite methods that approximate high-level calculations through a series of smaller, additive corrections. | While computationally less expensive, their accuracy for molecules with heavy halogens can be lower if not specifically parameterized. Spin-orbit corrections are critical. nsf.gov |

| CCSD(T)/CBS | Coupled Cluster with Singles, Doubles, and perturbative Triples, with energies extrapolated to the Complete Basis Set limit. This is a high-level component of many composite methods. nsf.gov | Basis set choice and the extrapolation scheme are crucial. For heavy elements, effective core potentials are often used. |

Consideration of Spin-Orbit Coupling Effects in Heavy Halogen Systems

For chemical systems containing heavy elements like iodine and, to a lesser extent, bromine, spin-orbit coupling (SOC) becomes a significant factor that influences molecular properties and energetics. researchgate.net SOC arises from the interaction between the electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. This relativistic effect can significantly alter the electronic structure and, consequently, the thermochemical properties of molecules. scm.comscitation.org

In the context of this compound, the presence of two iodine atoms makes the consideration of SOC non-negotiable for accurate theoretical predictions. Computational studies on related iodo- and bromo-methanes have shown that neglecting SOC can lead to substantial errors in calculated enthalpies of formation. researchgate.net For example, in tetrabromomethane, the molecular spin-orbit correction has been shown to increase the calculated enthalpy of formation by a notable amount. nsf.gov The effect is even more pronounced for iodine-containing species.

Molecular Dynamics Simulations for Understanding Chemical Processes

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of molecular motion and interactions over time. acs.orgacs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into processes such as solvation, adsorption, and reaction dynamics at the atomic level. acs.orgacs.orgresearchgate.net

For a molecule like this compound, MD simulations can be employed to understand its behavior in various environments. For instance, simulations could model the interaction of this compound with atmospheric aerosols, such as water ice particles. Studies on other halomethanes have shown that their uptake and orientation at the surface of ice can be investigated using classical MD simulations. acs.orgacs.org Such simulations can reveal details about the adsorption energy, residence time, and preferred orientation of the molecule on the surface, which are crucial for understanding heterogeneous atmospheric chemistry. acs.orgacs.org

Furthermore, MD simulations can be used to study the condensed-phase behavior of this compound, providing information on its liquid structure, transport properties, and the influence of intermolecular forces. By employing reactive force fields or ab initio MD (where forces are calculated on-the-fly using quantum mechanics), it is also possible to simulate chemical reactions, such as photodissociation or thermal decomposition, providing a mechanistic understanding of these processes.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. These methods probe the quantized vibrational energy levels of a molecule, which are determined by the masses of the atoms and the strengths of the covalent bonds connecting them.

Analysis of Harmonic Vibration Frequencies

The vibrational modes of bromo(chloro)diiodomethane can be predicted with considerable accuracy using computational methods like Density Functional Theory (DFT). ekb.egnih.gov Such calculations determine the harmonic vibrational frequencies, which correspond to the fundamental vibrations of the molecule. For a non-linear molecule like CHBrClI₂, there are 3N-6 = 3(5)-6 = 9 fundamental vibrational modes.

| Vibrational Mode | Symmetry | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| ν(C-H) | A' | 3000 - 3100 | C-H stretching |

| δ(C-H) | A' | 1200 - 1300 | C-H in-plane bending (scissoring) |

| ρ(C-H) | A'' | 1100 - 1200 | C-H out-of-plane bending (rocking) |

| ν(C-Cl) | A' | 700 - 850 | C-Cl stretching |

| ν(C-Br) | A' | 550 - 650 | C-Br stretching |

| νₐₛ(C-I₂) | A'' | 500 - 600 | Asymmetric C-I stretching |

| νₛ(C-I₂) | A' | 450 - 550 | Symmetric C-I stretching |

| δ(Halo) | A', A'' | 150 - 400 | Deformation/bending modes involving multiple halogen atoms (e.g., I-C-I, Cl-C-Br) |

This table presents theoretically predicted ranges based on computational chemistry models for halomethanes. Actual experimental values may vary.

Application of Time-Resolved Resonance Raman Spectroscopy

Time-Resolved Resonance Raman (TR³) spectroscopy is a powerful pump-probe technique used to obtain structural information on short-lived transient species, such as those formed during photochemical reactions. nih.gov In a typical experiment, an ultraviolet "pump" pulse excites the molecule, initiating a reaction like photodissociation. A subsequent, time-delayed "probe" pulse generates a Raman spectrum of the resulting intermediates. By varying the delay between the pump and probe pulses, the structural evolution of these species can be tracked on timescales from picoseconds to microseconds. nih.govpolyu.edu.hk

For this compound, the lowest energy electronic transition involves the promotion of a non-bonding electron to an anti-bonding σ* orbital localized along the C-I bonds. UV photolysis is therefore expected to cause rapid cleavage of a C-I bond, the weakest carbon-halogen bond in the molecule.

By analogy with extensive TR³ studies on diiodomethane (B129776) (CH₂I₂) and chloroiodomethane (B1360106) (CH₂ICl), excitation of CHBrClI₂ would lead to the formation of the bromo(chloro)iodomethyl radical (•CHBrClI) and an iodine atom (I•). polyu.edu.hkresearchgate.net TR³ spectroscopy would be ideally suited to:

Identify the vibrational modes of the •CHBrClI radical, providing insight into its structure and bonding.

Observe the formation of isomers , such as iso-bromo(chloro)diiodomethane (CHBrCl-I), which can be formed through in-cage geminate recombination of the initial radical pair. Studies on similar compounds have shown that such isomers are readily formed and can be identified by their characteristic low-frequency I-I stretching mode. polyu.edu.hk

Monitor the kinetics of isomer formation and decay, revealing information about the influence of the solvent cage and the stability of the transient species.

Matrix Isolation Spectroscopy for Reactive Species

Matrix isolation is an experimental technique designed to trap and study highly reactive or unstable species, such as free radicals. The method involves co-depositing a vaporized sample, highly diluted in an inert gas (e.g., argon or nitrogen), onto a cryogenic surface (typically cooled to near absolute zero). This forms a rigid, inert matrix that isolates the species of interest, preventing diffusion and reaction, and allowing for leisurely spectroscopic characterization, usually by FTIR. unlp.edu.ar

This technique would be invaluable for studying the primary photoproducts of this compound. Upon UV irradiation of matrix-isolated CHBrClI₂, the primary photochemical event would be the homolytic cleavage of a C-I bond. Matrix isolation would allow for the trapping and unambiguous spectroscopic identification of the resulting bromo(chloro)iodomethyl radical (•CHBrClI) . The high-resolution FTIR spectrum obtained under these conditions would permit a detailed vibrational analysis of this key reactive intermediate, free from the complexities of solvent interactions or further reactions.

Electronic Spectroscopy: UV-Vis and Photoelectron Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For halomethanes, the UV-Vis spectrum is dominated by transitions involving non-bonding electrons on the halogen atoms and the anti-bonding orbitals of the carbon-halogen bonds (n → σ*).

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used to calculate the electronic excited states of molecules and predict their UV-Vis absorption spectra. mdpi.comsharif.edu This computational approach can accurately predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. medium.com

For this compound, the lowest-energy electronic transitions are expected to be n → σ* transitions associated with the C-I bonds. These transitions are responsible for the absorption bands at the longest wavelengths. Studies on similar compounds, such as chlorodiiodomethane (CHI₂Cl), have shown that their UV absorption spectra are shifted to longer wavelengths compared to diiodomethane (CH₂I₂), indicating that increasing halogen substitution influences the energy of the molecular orbitals. researchgate.net

While a specific TD-DFT calculation for this compound is not prominent in the literature, predictions can be made based on systematic trends. The presence of two iodine atoms, along with the electronegative bromine and chlorine atoms, would likely shift the primary absorption bands into the near-UV range (UVA, 320–400 nm).

| Transition | Associated Bonds | Predicted λₘₐₓ Range (nm) | Description |

|---|---|---|---|

| n → σ | C-I | 300 - 380 | Lowest energy transition, responsible for initial photodissociation |

| n → σ | C-Br | 220 - 280 | Higher energy transition |

| n → σ | C-Cl | < 200 | Highest energy n → σ transition |

This table presents predicted absorption ranges based on TD-DFT calculations for analogous polyhalogenated methanes.

Ultrafast Time-Resolved Absorption Spectroscopy

Ultrafast time-resolved absorption spectroscopy (TAS) is a pump-probe technique that allows for the direct observation of chemical reactions in real-time, with resolutions on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. youtube.commdpi.com A short 'pump' pulse initiates a photoreaction, and a delayed, broad-spectrum 'probe' pulse measures the absorption spectrum of the sample at a specific time after initiation. By recording spectra at various delay times, a "movie" of the chemical dynamics can be constructed. nih.gov

Application of this technique to this compound would provide profound insights into its photodissociation dynamics. Based on studies of similar molecules like bromoform (CHBr₃) and 1-bromo-2-iodo-1,1,2,2-tetrafluoroethane (CF₂BrCF₂I), the following processes would be expected upon UV excitation of CHBrClI₂: lbl.govmdpi.com

Ultrafast Bond Cleavage: The C-I bond would break on an extremely short timescale, likely within 50-100 femtoseconds, leading to the formation of the •CHBrClI radical.

Spectral Evolution: The transient absorption spectrum would show an initial bleach of the parent molecule's ground-state absorption, followed by the appearance of new absorption bands corresponding to the nascent •CHBrClI radical and potentially the formation of the CHBrCl-I isomer.

Vibrational Cooling: The newly formed radical fragments are often in vibrationally excited states ("hot"). TAS can monitor the cooling of these species as they dissipate excess energy to the surrounding solvent, which is observed as a sharpening and shifting of their absorption bands, typically over several picoseconds.

This technique would allow for the direct measurement of the C-I bond cleavage timescale and the subsequent kinetics of radical recombination or isomerization, providing a complete picture of the initial events in the photochemistry of this compound.

UV Pump-VUV Probe Photoelectron Spectroscopy for Excited States

Time-resolved photoelectron spectroscopy (TRPES) utilizing an ultraviolet (UV) pump pulse and a vacuum ultraviolet (VUV) probe pulse is a powerful technique for investigating the dynamics of electronically excited states in molecules. nih.govepj-conferences.org This method allows for the direct observation of ultrafast processes such as internal conversion and intersystem crossing on the femtosecond timescale. epj-conferences.org

In a hypothetical UV pump-VUV probe experiment on this compound, a UV pump pulse would excite the molecule to a higher electronic state. The subsequent evolution of this excited state population would be monitored by a time-delayed VUV probe pulse, which ionizes the molecule. By analyzing the kinetic energy of the ejected photoelectrons as a function of the pump-probe delay, the decay of the initially excited state and the appearance of subsequent electronic or vibrational states can be tracked. nih.gov

For halomethanes, UV excitation typically populates states that can lead to photodissociation through the cleavage of a carbon-halogen bond. k-state.edu The presence of three different halogens in this compound would likely result in complex and competing dissociation pathways. The study of such dynamics is crucial for understanding the atmospheric chemistry and photochemistry of this and related compounds.

Table 1: Hypothetical Time-Resolved Photoelectron Spectroscopy Data for CHBrClI

| Time Delay (fs) | Electron Binding Energy (eV) | Assignment |

| 0 | 9.5 | Initial excitation to S₂ state |

| 50 | 9.2 | Vibrational relaxation on S₂ potential energy surface |

| 150 | 8.8 | Internal conversion to S₁ state |

| 500 | - | Dissociation products |

Note: This table is illustrative and represents the type of data that could be obtained from a UV pump-VUV probe experiment. The values are not based on experimental results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quadrupole Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. However, the direct observation of halogen nuclei such as chlorine, bromine, and iodine is complicated by their quadrupolar nature. researchgate.netdaneshyari.com Nuclei with a spin quantum number I > 1/2 possess a nuclear electric quadrupole moment, which interacts with the electric field gradient (EFG) at the nucleus. du.ac.inhuji.ac.il This interaction provides a very efficient relaxation mechanism, leading to extremely broad NMR signals, often making them difficult to observe. du.ac.innih.gov

Solid-state NMR (SSNMR) is generally more suitable for the study of quadrupolar nuclei. daneshyari.comresearchgate.net By immobilizing the molecules in a solid matrix, the anisotropic interactions that are averaged out in solution can be observed, providing detailed information about the local electronic environment of the nucleus.

Chemical Shift and Nuclear Quadrupole Relaxation Studies

Nuclear quadrupole relaxation is governed by the quadrupole coupling constant (Cq), which is the product of the nuclear quadrupole moment and the electric field gradient. libretexts.org The Cq is a sensitive probe of the symmetry of the electron distribution around the nucleus. In this compound, the Cq values for each halogen would provide a measure of the covalent character of the carbon-halogen bonds and the degree of electronic asymmetry at each halogen site. researchgate.net

Table 2: Estimated NMR Properties of Quadrupolar Nuclei in Halomethanes

| Nucleus | Spin (I) | Natural Abundance (%) | Quadrupole Moment (Q/fm²) | Expected Linewidth in CHBrClI |

| ³⁵Cl | 3/2 | 75.77 | -8.165 | Very Broad |

| ³⁷Cl | 3/2 | 24.23 | -6.435 | Very Broad |

| ⁷⁹Br | 3/2 | 50.69 | +31.3 | Extremely Broad |

| ⁸¹Br | 3/2 | 49.31 | +28.9 | Extremely Broad |

| ¹²⁷I | 5/2 | 100 | -71.0 | Extremely Broad |

Note: The expected linewidths are qualitative predictions based on the properties of the nuclei and general observations for quadrupolar nuclei in asymmetric environments.

Structural Elucidation and Molecular Property Derivation Using Quadrupole Nuclei

Despite the challenges, the NMR parameters of quadrupolar nuclei can provide invaluable structural information. researchgate.net The quadrupole coupling constant and the asymmetry parameter of the electric field gradient tensor are directly related to the geometry and bonding at the nuclear site. youtube.com For this compound, these parameters could be used to refine the molecular geometry and provide experimental benchmarks for quantum chemical calculations.

Furthermore, the orientation of the chemical shift and electric field gradient tensors, which can be determined from solid-state NMR experiments on single crystals or through advanced techniques on powdered samples, would offer a detailed picture of the electronic structure of the carbon-halogen bonds.

X-ray Diffraction for Solid-State Structural Characterization (as applied to related crystalline halomethanes)

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While a crystal structure for this compound is not currently available in the public domain, the study of related crystalline halomethanes provides a basis for understanding its potential solid-state packing and intermolecular interactions.

For instance, the crystal structures of other halomethanes reveal the importance of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. researcher.life In a crystalline form of this compound, it is conceivable that a rich network of C-Br···X, C-Cl···X, and C-I···X (where X is a halogen) interactions would dictate the crystal packing. The determination of its crystal structure would provide precise bond lengths, bond angles, and intermolecular distances, offering a complete picture of its solid-state architecture.

Environmental Chemistry and Biogeochemical Cycling of Mixed Halomethanes

Formation Mechanisms in Aquatic Environments

Bromo(chloro)diiodomethane and other mixed halomethanes are introduced into aquatic systems through various pathways, including as byproducts of water disinfection, through natural production by marine life, and via light-induced chemical reactions in marine waters.

The most significant anthropogenic source of this compound is its formation as a disinfection byproduct (DBP) during the chemical disinfection of drinking water. Disinfectants like chlorine and chloramine are used to eliminate pathogens, but they can also react with naturally present organic and inorganic matter to form a variety of DBPs, including trihalomethanes (THMs). When the source water contains bromide and iodide ions, a mixture of chlorinated, brominated, and iodinated THMs can be produced. This compound is one of the iodo-trihalomethanes (I-THMs) that can form under these conditions.

The primary precursors for the formation of this compound during water disinfection are natural organic matter (NOM) and the presence of bromide and iodide ions in the source water. NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. acs.org Disinfectants react with these organic precursors to form various DBPs. researchgate.net The specific characteristics of the NOM can influence the type and quantity of DBPs formed. For instance, both aromatic structures like phenols and aliphatic compounds within the NOM can act as precursors for trihalomethane formation. nih.gov The presence of bromide and iodide in the source water, which can come from natural geological sources or seawater intrusion, allows for the incorporation of bromine and iodine into the DBP structures, leading to the formation of mixed halomethanes. researchgate.net

The choice of disinfectant and its concentration plays a critical role in the formation of this compound. Both chlorine and chloramine can lead to the formation of iodinated DBPs, though the pathways and resulting concentrations can differ.

Chlorination: Free chlorine is a strong oxidant and reacts readily with NOM. In waters containing bromide and iodide, chlorine can oxidize these halides to form hypobromous acid and hypoiodous acid, which are potent halogenating agents that react with NOM to form brominated and iodinated DBPs. researchgate.net

Chloramination: Chloramines are weaker disinfectants than free chlorine and generally produce lower levels of regulated THMs. However, chloramination has been found to enhance the formation of iodinated DBPs. nih.gov This is because monochloramine can oxidize iodide to form hypoiodous acid, which then leads to the formation of I-THMs. nih.gov Studies have identified bromochloroiodomethane as one of the abundant I-THM species generated during both chlorination and chloramination. nih.gov

Higher disinfectant concentrations generally lead to increased DBP formation, as more disinfectant is available to react with precursors. However, in the case of iodinated DBPs, very high chlorine doses can sometimes lead to lower I-THM levels because the chlorine can further oxidize the reactive iodine intermediates to iodate, which is less likely to form organic compounds. researchgate.net

Table 1: Influence of Disinfectant Type on I-THM Formation

| Disinfectant | General Effect on Regulated THMs | General Effect on I-THMs (including this compound) |

|---|---|---|

| Chlorine | Higher formation potential | Forms I-THMs; high doses may reduce formation by oxidizing iodide to iodate. |

| Chloramine | Lower formation potential | Can enhance the formation of I-THMs compared to chlorine. |

Several environmental factors influence the rate and extent of this compound formation during water treatment:

pH: The pH of the water affects both the chemical form of the disinfectant and the reactivity of the organic precursors. For I-THMs, formation has been shown to increase with decreased pH. nih.gov For example, at a pH of 6, bromochloroiodomethane was found to be one of the dominant I-THM species formed. nih.gov In contrast, the formation of brominated THMs is generally enhanced at higher pH levels due to base-catalyzed reactions. acs.org

Temperature: Higher temperatures generally increase the rate of chemical reactions, leading to faster formation of DBPs. Studies have shown that the formation of trihalomethanes, as a class, increases with rising water temperature. rsc.org This suggests that warmer water conditions are likely to favor the formation of this compound.

Reaction Time: The longer the disinfectant is in contact with the precursor materials, the greater the formation of DBPs. The formation of brominated THMs has been observed to increase with longer chlorination reaction times. acs.org This principle also applies to the formation of mixed halomethanes like this compound.

Table 2: Summary of Environmental Parameter Effects on this compound Formation

| Parameter | Effect on Formation | Rationale |

|---|---|---|

| pH | Formation of I-THMs, including bromochloroiodomethane, is generally greater at lower pH (e.g., pH 6). nih.gov | Affects the speciation of the disinfectant and the reactivity of NOM. |

| Temperature | Higher temperatures generally increase the rate of formation. rsc.org | Reaction kinetics are faster at higher temperatures. |

| Reaction Time | Longer contact time between disinfectant and precursors leads to greater formation. acs.org | Allows more time for the chemical reactions to proceed. |

Marine environments are a significant natural source of a wide variety of halogenated organic compounds. Marine algae, in particular, are known to produce and release volatile halogenated hydrocarbons into the atmosphere and seawater. researchgate.net Many species of macroalgae (seaweeds) have been shown to produce brominated methanes, such as bromoform and dibromomethane (B42720), as well as iodinated methanes like methyl iodide. researchgate.netmdpi.com This production is often linked to the algae's metabolic processes and can be influenced by factors like light and photosynthetic activity. researchgate.net The biosynthesis of these compounds is facilitated by enzymes such as haloperoxidases, which are present in many marine organisms. nih.gov

While the biogenic production of various bromo- and iodo-methanes is well-documented, the direct production of mixed halomethanes like this compound by marine algae or microbes has not been explicitly reported in the available scientific literature. However, given that algae utilize both bromide and chloride from seawater to produce other mixed halogenated compounds, it is plausible that similar enzymatic pathways could lead to the formation of a variety of mixed halomethanes. nih.gov

In sunlit surface waters of oceans and estuaries, another natural formation pathway for halogenated compounds exists. This process involves the photochemical halogenation of dissolved organic matter (DOM). Sunlight can initiate chemical reactions that produce highly reactive halogen species (RHS) from the abundant halide ions (chloride, bromide, and iodide) in seawater. acs.org These reactive species, which include halogen radicals, can then react with DOM to form a wide range of organohalogen compounds, including organobromine and organoiodine substances. acs.org

This sunlight-driven process is considered a significant natural, abiotic source of organohalogens in marine environments. acs.org While the formation of specific compounds like this compound through this pathway has not been directly detailed in research, the fundamental mechanisms support its potential formation. The photochemical generation of various reactive halogen species in the presence of DOM and all three halides (chloride, bromide, and iodide) could lead to the incorporation of different halogens into organic molecules, resulting in the formation of complex mixed halomethanes.

Disinfection Byproduct (DBP) Formation during Water Treatment

Environmental Fate and Degradation Pathways

The persistence and transformation of this compound in the environment are dictated by its susceptibility to photodegradation, biodegradation, and its movement through aquatic systems.

Solar radiation is a primary driver of the degradation of many halogenated methanes in the environment. The presence of iodine in this compound makes it particularly susceptible to photolysis, as the carbon-iodine (C-I) bond is significantly weaker than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

Research on analogous compounds, such as bromoiodomethane (B1195271) (CH₂BrI) and diiodomethane (B129776) (CH₂I₂), provides a framework for understanding the photodegradation of this compound. Studies on bromoiodomethane have shown that excitation in its first absorption band (A-band) leads to the preferential cleavage of the C-I bond. aip.orgacs.org The photodissociation dynamics of bromoiodomethane have been investigated at excitation wavelengths of 266 nm and 210 nm. rsc.org At 266 nm, which is within the A-band, the primary photochemical event is the breaking of the C-I bond, leading to the formation of a CH₂Br radical and an iodine atom. acs.org

Similarly, the photolysis of diiodomethane in solution with 266 nm light results in the cleavage of a C-I bond. acs.org Interestingly, in solution, the solvent cage effect can lead to the recombination of the photofragments to form an isomer, iso-diiodomethane (CH₂I-I), with a high quantum yield of approximately 70%. acs.orgresearchgate.net This isomer can persist for nanoseconds to microseconds before undergoing further reactions. acs.org

Given these findings, it is highly probable that the photodegradation of this compound is initiated by the cleavage of the C-I bond, the weakest carbon-halogen bond in the molecule. This would result in the formation of a bromo(chloro)methyl radical (CHBrCl•) and an iodine atom (I•). The subsequent fate of these radicals would depend on the environmental medium. In the gas phase, they would participate in atmospheric chemical reactions, while in solution, they could react with other species or recombine, potentially forming isomers.

Table 1: Photodissociation Characteristics of Analogue Halomethanes

| Compound | Excitation Wavelength (nm) | Primary Photodissociation Pathway | Key Findings |

|---|---|---|---|

| Bromoiodomethane (CH₂BrI) | 266 | C-I bond cleavage | Leads to the formation of CH₂Br and I radicals. acs.org |

| Diiodomethane (CH₂I₂) | 266 | C-I bond cleavage | Forms CH₂I and I radicals, with subsequent formation of the iso-diiodomethane isomer in solution. acs.org |

The biodegradation of halogenated methanes can occur under both aerobic and anaerobic conditions, with the specific pathway and efficiency depending on the compound's structure and the microbial communities present.

Aerobic Biodegradation: Under aerobic conditions, some methylotrophic bacteria have been shown to utilize halogenated methane (B114726) derivatives as sources of carbon and energy. nih.gov For instance, the aerobic biodegradation of dichloromethane (B109758) is catalyzed by glutathione S-transferase. nih.gov While specific studies on this compound are not available, the presence of multiple halogen atoms may present a challenge for aerobic microbes. The initial steps of aerobic degradation of some halomethanes involve oxidation reactions catalyzed by monooxygenases. microbe.com However, the high degree of halogenation in this compound might make it more resistant to aerobic attack compared to less halogenated compounds.

Anaerobic Biodegradation: Anaerobic conditions are often more favorable for the degradation of highly halogenated compounds through a process called reductive dehalogenation. nih.govwur.nl In this process, the halogenated compound acts as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process is carried out by various anaerobic microorganisms, including methanogens and sulfate-reducing bacteria. knaw.nlnasa.gov

For trihalomethanes, anaerobic biodegradation has been observed to proceed readily. For example, brominated trihalomethanes can be biodegraded within days under methanogenic, denitrifying, and sulfate-reducing conditions. who.int The degradation of chloroform (B151607) under anaerobic conditions can lead to the formation of dichloromethane. microbe.comnasa.gov It is plausible that this compound would also be susceptible to anaerobic biodegradation via reductive dehalogenation. The iodine and bromine atoms would be the most likely to be removed first due to the lower bond energies of C-I and C-Br compared to C-Cl. The process would likely proceed in a stepwise manner, sequentially removing the halogen atoms.

Table 2: Biodegradation Pathways of Analogue Halomethanes

| Compound | Condition | Degradation Pathway | Key Microbial Groups |

|---|---|---|---|

| Dichloromethane | Aerobic | Oxidative degradation | Methylotrophic bacteria nih.gov |

| Chloroform | Anaerobic | Reductive dehalogenation | Methanogens, Dehalobacter, Desulfitobacterium microbe.com |

| Brominated Trihalomethanes | Anaerobic | Reductive dehalogenation | Methane-producing bacteria who.int |

The transport and distribution of this compound in aquatic environments will be influenced by its physical and chemical properties, including its water solubility, density, and volatility. This compound is described as a liquid that is poorly soluble in water and has a high density. wikipedia.orgcymitquimica.com

Due to its low water solubility, this compound is likely to partition to organic matter in sediments and suspended particles. Its high density suggests that if released to a water body, it would tend to sink and accumulate in the lower depths. The transport of other trihalomethanes in groundwater has been studied, with factors such as land use and proximity to urban areas influencing their occurrence. acs.org

Atmospheric Presence and Cycling of Volatile Organic Halogens

Volatile organic halogen compounds, including mixed halomethanes, are released into the atmosphere from both natural and anthropogenic sources. The oceans are a significant natural source of a wide array of halogenated organic gases. researchgate.netcopernicus.org Marine organisms such as phytoplankton and macroalgae are known to produce various halocarbons, including bromoform, dibromomethane, and methyl iodide. rsc.orgresearchgate.net It is plausible that this compound could also be produced through biological processes in the marine environment, although specific data is lacking.

Once in the atmosphere, the fate of this compound would be determined by photochemical reactions and physical removal processes. As discussed in the photodegradation section, the presence of a C-I bond makes the molecule highly susceptible to photolysis by solar radiation. core.ac.ukuniv-lille.fr This rapid photolysis would likely be the primary removal mechanism for this compound in the troposphere, leading to the release of reactive halogen atoms (I, Br, and Cl).

These halogen atoms can then participate in catalytic cycles that lead to the destruction of ozone and affect the oxidizing capacity of the atmosphere. univ-lille.frdntb.gov.ua The atmospheric chemistry of iodine compounds, in particular, has been linked to the formation of new aerosol particles in coastal areas. core.ac.uk Therefore, the atmospheric presence of this compound, even at low concentrations, could have significant implications for atmospheric chemistry.

Advanced Analytical Methodologies for Detection and Quantification

Sophisticated Extraction and Preconcentration Techniques

Effective sample preparation is a critical first step to isolate bromo(chloro)diiodomethane from the sample matrix and concentrate it to levels amenable to instrumental analysis. This is particularly important for volatile species which can be lost during sample handling.

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and simple extraction technique that integrates sampling, extraction, concentration, and sample introduction into a single step. nih.govmdpi.com It is particularly well-suited for the analysis of volatile organic compounds like mixed halomethanes.

Headspace Solid-Phase Microextraction (HS-SPME) has been successfully developed and optimized for the analysis of iodo-trihalomethanes (iodo-THMs), including this compound, in matrices such as human blood and water. nih.govresearchgate.netanalchemres.org In this technique, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. chromatographyonline.com

The efficiency of the HS-SPME process is influenced by several factors that require careful optimization. Research has shown that a carboxen/polydimethylsiloxane (B3030410)/divinylbenzene (CAR/PDMS/DVB) fiber is highly suitable for extracting a range of disinfection by-products, including trihalomethanes. analchemres.orgresearchgate.net Other key parameters include extraction temperature, extraction time, sample volume, salt concentration, and pH. analchemres.org For instance, an increase in extraction temperature generally enhances the vapor pressure of volatile analytes, improving their transfer to the headspace. analchemres.org The addition of salt (e.g., NaCl) increases the ionic strength of the aqueous sample, which can "salt out" the analytes, promoting their volatilization and increasing extraction efficiency. analchemres.org

| Parameter | Optimized Condition |

|---|---|

| SPME Fiber | PDMS/DVB/CAR |

| Sample Volume | 30 mL (in 50 mL vial) |

| Extraction Temperature | 45 °C |

| Extraction Time | 15 min |

| Salt Addition (NaCl) | 0.4 kg/L |

| Stirring Speed | 1000 rpm |

| Desorption Temperature | 250 °C |

Hollow Fiber Solvent Bar Microextraction (HF-SBME) is another liquid-phase microextraction technique with potential applicability for this compound. In this method, an organic solvent is confined within the pores and lumen of a short, sealed polypropylene (B1209903) hollow fiber. nih.gov This "solvent bar" is placed in a stirred aqueous sample, where it tumbles and facilitates the extraction of analytes from the sample into the organic solvent. nih.govresearchgate.net The technique has been successfully applied to the analysis of other trihalomethanes in drinking water, using solvents like 1-octanol (B28484) and achieving high enrichment factors (330-455) with good reproducibility. nih.govnih.gov The simplicity, speed, and efficiency of HF-SBME make it a promising method for extracting this compound from aqueous samples. nih.gov

Thermal desorption (TD) is a powerful sample introduction technique for gas chromatography that is ideal for analyzing volatile and semi-volatile organic compounds. researchgate.net The process involves collecting analytes from a large volume of gas or by heating a solid/liquid sample onto a sorbent-packed tube. The tube is then heated in a stream of inert gas, and the desorbed analytes are transferred to the GC for separation and detection. chromatographyonline.com This method effectively concentrates trace-level analytes, enhancing detection sensitivity by factors up to 106. researchgate.net

The purge-and-trap method is a common form of dynamic headspace analysis that utilizes thermal desorption. An inert gas is bubbled through a liquid sample (e.g., water, blood, urine), stripping the volatile compounds, which are then collected on a sorbent trap. nih.gov The trap is subsequently heated to desorb the analytes onto the GC column. nih.gov Materials like Tenax® and graphitized carbon black are widely used as sorbents. nih.gov

Recent studies have coupled thermal desorption with gas chromatography and inductively coupled plasma mass spectrometry (TD-GC-ICP-MS) for the sensitive analysis of volatile species of bromine and iodine in water and atmospheric samples. nih.govacs.org This approach has been used to detect compounds such as dibromochloromethane and chloroiodomethane (B1360106) at picomolar levels. nih.govacs.org The optimization of TD parameters is crucial for quantitative analysis and includes desorption temperature, time, and gas flow rate. nih.govacs.org For example, a desorption time of 2 minutes at 200 °C with a nitrogen flow rate of 25 mL·min−1 has been identified as optimal for a range of volatile halogenated species, balancing efficient desorption with the prevention of analyte breakthrough. nih.govacs.org

| Parameter | Optimized Condition |

|---|---|

| Sorbent Tube Desorption Time | 2 min |

| Sorbent Tube Desorption Temperature | 200 °C |

| Desorption Gas (N₂) Flow Rate | 25 mL·min⁻¹ |

| Focusing Trap Initial Temperature | -5 °C |

| Focusing Trap Desorption | 3 min at ≥24 °C·min⁻¹ heating rate |

Chromatographic Separation Technologies

Following extraction and preconcentration, gas chromatography (GC) is the primary technique used to separate this compound from other volatile compounds present in the sample extract.

The successful separation of a complex mixture of mixed halomethanes, which often have similar boiling points and polarities, depends on the careful optimization of GC parameters. The goal is to achieve baseline resolution of all target analytes in the shortest possible analysis time.

Key parameters in GC method optimization include the stationary phase, column dimensions (length, internal diameter, and film thickness), carrier gas type and flow rate (or linear velocity), and the oven temperature program. gcms.cz

Column Selection: Capillary columns with a non-polar or intermediate-polarity stationary phase, such as those based on polydimethylsiloxane (e.g., 5% phenyl-methylpolysiloxane), are commonly used for the separation of trihalomethanes.

Column Dimensions: The efficiency of a GC separation can be significantly enhanced by reducing the column's internal diameter and film thickness. gcms.cz Narrow-bore columns (e.g., ≤0.25 mm i.d.) provide higher theoretical plates, leading to sharper peaks and better resolution. Thinner films also allow for faster analysis times and increased resolution for semi-volatile compounds. gcms.cz

Carrier Gas and Linear Velocity: The choice of carrier gas (typically helium or hydrogen) and its linear velocity affects both analysis speed and efficiency. Operating the carrier gas at its optimal linear velocity minimizes peak broadening and maximizes resolution. youtube.com Deviating from this optimum can lead to a loss of efficiency. gcms.cz

Development of Robust Calibration and Quality Assurance Protocols in Trace Analysis

The reliability of trace analysis data for this compound and other THMs is fundamentally dependent on the implementation of robust calibration and quality assurance (QA) protocols. usgs.govucf.edu These protocols are designed to ensure the accuracy, precision, and defensibility of the analytical results.

Calibration: A robust calibration is the foundation of quantitative analysis. For THM analysis, multi-point calibration curves are typically generated. nih.govysi.com

Preparation of Standards: Calibration standards are prepared by diluting a certified stock solution containing the target analytes (including this compound, if a standard is available) in a suitable solvent like methanol. nih.gov Aqueous calibration standards are then prepared by spiking reagent water with these stock solutions across a range of concentrations that bracket the expected sample concentrations. epa.gov

Calibration Curve: At least three to five concentration levels are analyzed to establish a calibration curve, plotting the instrument response against the concentration of the analyte. epa.gov A linear regression analysis is performed, and the correlation coefficient (r²) should typically be ≥ 0.995 to demonstrate linearity. ysi.com

Continuing Calibration Verification (CCV): The validity of the initial calibration is verified by analyzing a calibration standard at regular intervals during an analytical run. The results must fall within predefined acceptance criteria (e.g., ±15-20% of the true value) to ensure the instrument's stability.

Quality Assurance/Quality Control (QA/QC): A comprehensive QA/QC program involves the analysis of various control samples to monitor the performance of the entire analytical method. usgs.gov

Method Blanks: An analyte-free matrix (e.g., reagent water) is analyzed to check for contamination from glassware, reagents, or the instrument itself. epa.gov

Laboratory Fortified Blanks (LFB) / Laboratory Control Samples (LCS): A blank matrix is spiked with a known concentration of the analytes and carried through the entire analytical process. The recovery of the analytes is calculated to assess the method's accuracy.

Laboratory Fortified Sample Matrix (LFS) / Matrix Spike: A known amount of analyte is added to an actual environmental sample, which is then analyzed. This helps to evaluate the effect of the sample matrix on the analytical method's performance.

Internal Standards: A known concentration of a non-target compound with similar chemical properties to the analytes is added to all standards, blanks, and samples. This helps to correct for variations in injection volume and instrument response. epa.gov

Method Detection Limit (MDL): The MDL is statistically determined by analyzing multiple replicates of a sample spiked at a low concentration. It represents the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. ysi.com

| QC Parameter | Purpose | Typical Acceptance Criteria | Reference |

| Calibration Curve | Establish concentration-response relationship | Correlation Coefficient (r²) ≥ 0.995 | ysi.com |

| Continuing Calibration Verification (CCV) | Verify instrument stability | Within ±20% of true value | epa.gov |

| Method Blank | Assess laboratory contamination | Below reporting limit | epa.gov |

| Laboratory Control Sample (LCS) | Assess method accuracy and precision | 80-120% recovery, RSD < 20% | nih.gov |

| Matrix Spike / Matrix Spike Duplicate | Assess matrix effects on accuracy and precision | 70-130% recovery, RPD < 30% | |

| Internal Standard | Correct for variability in analysis | Area counts within 50-150% of calibration standard | ysi.com |

Challenges and Solutions in Simultaneous Multi-Compound Analysis of Trihalomethanes

The simultaneous analysis of a wide range of THMs, including chlorinated, brominated, and iodinated species like this compound, in a single analytical run presents several significant challenges. researchgate.net

Challenges:

Wide Concentration Range: In treated water, the concentrations of different THM species can vary by orders of magnitude. Regulated chlorinated and brominated THMs are often found at microgram-per-liter (µg/L) levels, whereas emerging iodinated THMs (I-THMs) may be present at nanogram-per-liter (ng/L) concentrations. researchgate.net This wide dynamic range can make simultaneous quantification difficult with detectors that have a limited linear range.

Co-elution: The structural similarity of THMs can lead to incomplete chromatographic separation (co-elution), especially in complex matrices. This is a particular problem for detectors like ECD and FID, which cannot distinguish between co-eluting compounds. nih.gov

Matrix Effects: Environmental samples contain natural organic matter and other constituents that can interfere with the analysis, either by co-eluting with target analytes or by suppressing/enhancing the detector signal. researchgate.net

Standard Availability: Commercial standards for many mixed halogenated THMs, particularly iodinated species, are often not readily available, which complicates their identification and quantification. nih.govnih.gov

Solutions:

Advanced Sample Preparation: Techniques like headspace solid-phase microextraction (HS-SPME) are effective for concentrating a wide range of THMs while minimizing matrix effects. nih.govresearchgate.net The choice of SPME fiber coating is crucial for efficiently extracting different THM species. nih.gov

High-Resolution Chromatography: Utilizing high-resolution capillary GC columns with optimized temperature programs can improve the separation of closely related THM compounds. researchgate.net

Selective and Sensitive Detectors: The use of a mass spectrometer (MS) as a detector (GC-MS) provides a powerful solution. MS can distinguish between co-eluting compounds based on their unique mass spectra. nih.govresearchgate.net Operating in selected ion monitoring (SIM) mode enhances sensitivity and selectivity for target analytes. epa.gov For even greater selectivity and lower detection limits in complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) can be employed. kromat.hu

Dual-Column/Dual-Detector Systems: A common approach to confirm analyte identity is the use of a dual-column system, where the sample is simultaneously run on two columns of different polarity, connected to two separate detectors (often ECDs). gcms.czanalysis.rs A compound is positively identified only if its retention times match the standard on both columns.

| Challenge | Analytical Solution(s) | Reference(s) |

| Wide Concentration Disparity (ng/L to µg/L) | - Use of detectors with a wide dynamic range (e.g., MS). - Dilution of samples for high-concentration analytes. - Sensitive extraction techniques (e.g., SPME). | researchgate.net |

| Chromatographic Co-elution | - High-resolution capillary columns. - Temperature program optimization. - Use of mass spectrometry (GC-MS) for mass-based separation. - Dual-column confirmation systems. | analysis.rsresearchgate.netnih.gov |

| Sample Matrix Interference | - Selective sample preparation (SPME, LLE). - Use of highly selective detectors (GC-MS, GC-MS/MS). | researchgate.netkromat.hu |

| Lack of Commercial Standards | - In-laboratory synthesis of standards for confirmation. - Use of high-resolution mass spectrometry (HRMS) for identification based on accurate mass. | nih.govnih.govthermofisher.com |

Q & A

Basic Research Questions